N-[(2-chloro-4-fluorophenyl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide
Description
This compound features a thiophene-2-carboxamide core substituted at position 3 with an N-methyl-4-methoxybenzenesulfonamido group and at the amide nitrogen with a (2-chloro-4-fluorophenyl)methyl moiety.
Properties
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-3-[(4-methoxyphenyl)sulfonyl-methylamino]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O4S2/c1-24(30(26,27)16-7-5-15(28-2)6-8-16)18-9-10-29-19(18)20(25)23-12-13-3-4-14(22)11-17(13)21/h3-11H,12H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPKYDLBSWLROO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NCC2=C(C=C(C=C2)F)Cl)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-4-fluorophenyl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where a carboxylic acid derivative reacts with an amine.
Substitution Reactions: The chloro and fluoro substituents are introduced through halogenation reactions, while the methoxy group is typically introduced via a methylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloro-4-fluorophenyl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
N-[(2-chloro-4-fluorophenyl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-chloro-4-fluorophenyl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Core Heterocycle and Functional Groups
- Target Compound : Thiophene-2-carboxamide with sulfonamido and halogenated benzyl substituents.
- N-(4-Chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-2-thiophenecarboxamide () : Differs in the sulfamoyl (SO₂NH) group instead of sulfonamido (SO₂NMe) and a 4-chlorophenyl amide substituent. The sulfamoyl group may increase hydrogen-bonding capacity compared to the N-methylated sulfonamido in the target compound .
- Nitrothiophene Carboxamides () : Feature a nitro group at position 5 of the thiophene ring and a thiazol-2-yl amide substituent. The nitro group confers strong electron-withdrawing effects, which may enhance antibacterial activity but reduce metabolic stability compared to sulfonamido derivatives .
Substitution Patterns on the Aromatic Rings
- The target compound’s (2-chloro-4-fluorophenyl)methyl group combines halogens at ortho and para positions, likely enhancing steric bulk and lipophilicity.
- Compounds : Include 2,4-difluorophenyl and 4-(4-X-phenylsulfonyl)phenyl groups. These substituents influence tautomeric equilibria (e.g., thione vs. thiol forms in triazoles) and electronic properties via sulfonyl groups .
Physicochemical and Spectral Properties
Infrared (IR) Spectroscopy
- Target Compound : Expected C=O stretch near 1660–1680 cm⁻¹ (amide), sulfonamido S=O stretches (~1350–1250 cm⁻¹), and absence of S-H vibrations (~2500–2600 cm⁻¹) due to N-methylation .
- Triazoles : Absence of C=O stretches (1663–1682 cm⁻¹) confirms cyclization to triazole-thiones, contrasting with the target compound’s intact amide and sulfonamido groups .
- : Nitro group vibrations (~1520–1350 cm⁻¹) dominate, with C=O stretches at 1680 cm⁻¹, similar to the target compound’s amide .
Nuclear Magnetic Resonance (NMR)
- Target Compound : ¹H-NMR would show resonances for the N-methyl group (~3.0 ppm), methoxy (~3.8 ppm), and aromatic protons split by chloro/fluoro substituents.
- Nitrothiophenes : Thiazole protons appear as singlets (~7.5–8.5 ppm), while nitro groups deshield adjacent protons .
Biological Activity
N-[(2-chloro-4-fluorophenyl)methyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
The biological activity of N-[(2-chloro-4-fluorophenyl)methyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cell division. This mechanism leads to cell cycle arrest in the G2/M phase, effectively halting cancer cell proliferation .
- Anti-inflammatory Activity : The compound exhibits anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha. This is particularly relevant in the context of autoimmune diseases and chronic inflammation .
- Targeting Kinase Pathways : The compound may act as an inhibitor of specific kinase pathways involved in cancer progression and inflammation, such as the p38 MAPK pathway, which plays a significant role in cellular stress responses and inflammatory signaling .
Biological Activity Data
Case Studies
- Anticancer Efficacy : In a study involving various cancer cell lines, N-[(2-chloro-4-fluorophenyl)methyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide demonstrated significant cytotoxicity against non-small cell lung cancer (NCI-H23), colon cancer (HCT-15), and prostate cancer (DU-145) cells. The compound showed an IC50 value indicating strong anti-proliferative effects across these lines .
- Inflammatory Disease Models : In vivo studies using murine models of inflammation indicated that treatment with this compound resulted in a marked reduction in inflammatory markers and cytokine levels, suggesting its potential utility in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
